Dimethylindanol

描述

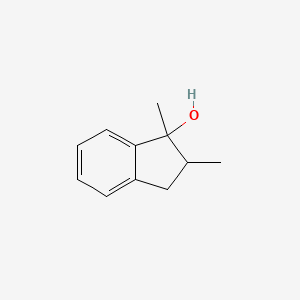

Dimethylindanol is an organic compound that belongs to the class of indanols, which are derivatives of indane Indanols are characterized by a fused benzene and cyclopentane ring system with a hydroxyl group attached to the cyclopentane ring this compound specifically has two methyl groups attached to the indanol structure

准备方法

Synthetic Routes and Reaction Conditions

Dimethylindanol can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of indanone with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the reduction of dimethylindanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process converts the carbonyl group of dimethylindanone to a hydroxyl group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.

化学反应分析

Types of Reactions

Dimethylindanol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form dimethylindanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form dimethylindane using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Dimethylindanone

Reduction: Dimethylindane

Substitution: Halogenated this compound derivatives

科学研究应用

Dimethylindanol has several scientific research applications across various fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of dimethylindanol and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, this compound derivatives may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

相似化合物的比较

Similar Compounds

Indanol: The parent compound of dimethylindanol, lacking the methyl groups.

Dimethylindanone: An oxidized form of this compound with a carbonyl group instead of a hydroxyl group.

Dimethylindane: A fully reduced form of this compound without the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both methyl groups and a hydroxyl group on the indane structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and research.

生物活性

Dimethylindanol, a compound derived from indole, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its anti-cancer, anti-bacterial, and antioxidant effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure which allows for various interactions within biological systems. The compound typically exists in multiple isomeric forms, influencing its biological activity.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer properties. Research indicates that it can induce apoptosis in cancer cell lines, such as B16F10 melanoma cells. A study demonstrated that derivatives of this compound showed IC50 values ranging from 1.5 μM to 33.8 μM against various cancer cell lines, indicating potent cytotoxicity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound Derivative 1 | B16F10 (melanoma) | 1.5 |

| This compound Derivative 2 | A2780 (ovarian) | 13.7 |

| This compound Derivative 3 | NiH 3T3 (fibroblast) | 33.8 |

In vivo studies further support these findings, where this compound derivatives exhibited reduced tumor growth in murine models compared to controls.

2. Anti-Bacterial Activity

The compound has shown promising results against various bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). In vitro assays revealed the following minimal inhibitory concentrations (MIC):

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | MRSA | 0.15 |

| This compound Derivative A | S. aureus | 25 |

| This compound Derivative B | E. coli | 20 |

These results indicate that certain derivatives of this compound enhance antibacterial activity significantly compared to the parent compound.

3. Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound, which can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to its anti-cancer effects.

Case Studies

Case Study 1: Anti-Cancer Efficacy

A study published in Frontiers in Chemistry investigated the effects of this compound on human ovarian cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, with apoptosis being confirmed through flow cytometry analysis.

Case Study 2: Antibacterial Properties

In another study focusing on the antibacterial effects of this compound derivatives, researchers tested various formulations against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives had an enhanced ability to inhibit bacterial growth compared to traditional antibiotics.

常见问题

Q. Basic: How can I design a literature review strategy to identify critical knowledge gaps in dimethylindanol research?

Answer:

Begin by systematically searching databases (e.g., PubMed, SciFinder) using keywords such as "this compound synthesis," "physicochemical properties," and "biological activity." Prioritize peer-reviewed journals and avoid unreliable sources like . Use citation tracking to map seminal studies. Critically evaluate methodologies in existing papers (e.g., synthesis routes, analytical techniques) to identify inconsistencies or understudied areas, such as metabolic pathways or enantiomer-specific effects . Organize findings into a table (Table 1) to compare results and highlight gaps.

Table 1: Literature Gaps in this compound Research

Q. Advanced: How should I address contradictory data in this compound’s spectroscopic characterization across studies?

Answer:

Contradictions often arise from variations in instrumentation (e.g., NMR field strength) or sample purity. To resolve this:

Replicate experiments : Reproduce reported synthesis and purification protocols .

Standardize conditions : Use IUPAC-recommended solvents and calibration standards .

Cross-validate data : Compare NMR, IR, and mass spectrometry results with computational predictions (e.g., DFT calculations) .

Report uncertainties : Quantify measurement errors (e.g., ±0.1 ppm for NMR shifts) and document instrument parameters .

For example, if conflicting melting points are reported, verify purity via HPLC and DSC analysis. Purity ≥98% reduces variability .

Q. Basic: What ethical considerations are critical when designing this compound-related toxicology studies?

Answer:

Ethical compliance includes:

- Animal studies : Follow institutional guidelines (e.g., 3Rs: Replacement, Reduction, Refinement) and obtain IACUC approval .

- Human cell lines : Ensure informed consent for donated biological materials and disclose conflicts of interest .

- Environmental safety : Assess biodegradation pathways to prevent ecosystem harm .

Document protocols in ethics applications, including risk mitigation for lab personnel (e.g., fume hood use for volatile intermediates) .

Q. Advanced: How can I optimize analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

Sample preparation : Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate this compound from proteins/lipids .

Chromatography : Optimize HPLC conditions (e.g., Zorbax Eclipse Plus C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate) to resolve peaks from interferents .

Detection : Employ tandem mass spectrometry (LC-MS/MS) with MRM (Multiple Reaction Monitoring) for sensitivity (LOD ≤0.1 ng/mL) .

Validation : Assess recovery (≥80%), precision (RSD ≤5%), and matrix effects using spiked samples .

Example Workflow :

- Spike rat plasma with this compound (10–1000 ng/mL).

- Compare recovery rates across 3 extraction methods (SPE, LLE, protein precipitation).

Q. Basic: What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity assays?

Answer:

- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression (GraphPad Prism) .

- IC50/EC50 calculation : Report 95% confidence intervals and assess goodness-of-fit (R² ≥0.95) .

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

For multi-group comparisons (e.g., enantiomers vs. racemic mixtures), use ANOVA with Tukey’s post hoc test .

Q. Advanced: How can I resolve discrepancies between computational predictions and experimental results for this compound’s reactivity?

Answer:

Reassess computational parameters : Verify basis sets (e.g., B3LYP/6-311+G(d,p)) and solvation models (e.g., COSMO) in DFT calculations .

Experimental validation : Perform kinetic studies (e.g., UV-Vis monitoring of reaction rates) under controlled conditions (temperature, pH) .

Collaborate : Consult with computational chemists to refine models. For example, if predicted reaction intermediates are undetected experimentally, consider alternative pathways or detection limits .

Q. Basic: What steps ensure reproducibility in this compound synthesis protocols?

Answer:

- Detailed documentation : Specify catalyst loading (e.g., 5 mol% Pd/C), reaction time (±5 min), and purification steps (e.g., column chromatography, Rf values) .

- Batch consistency : Use reagents from the same supplier (e.g., Sigma-Aldrich) and lot number.

- Independent replication : Have a second researcher repeat the synthesis and characterize products .

Q. Advanced: How do I integrate multi-disciplinary data (e.g., chemical, toxicological, environmental) into a cohesive risk assessment for this compound?

Answer:

Data harmonization : Normalize datasets (e.g., convert toxicity units to mg/kg) .

Weight-of-evidence analysis : Rank data by reliability (e.g., peer-reviewed > preprint) and relevance (e.g., in vivo > in silico) .

Modeling tools : Use QSAR (Quantitative Structure-Activity Relationship) to predict untested endpoints .

Example Framework :

| Data Type | Source | Key Insight |

|---|---|---|

| Ecotoxicity | OECD Test Guideline 201 | LC50 = 10 mg/L (Daphnia magna) |

| Human Toxicity | Clinical Case Reports | Hepatotoxicity at 500 mg/kg |

Q. Basic: How should I structure a research proposal for this compound metabolism studies?

Answer:

Background : Link this compound’s structure (cyclopentanol derivative) to potential metabolic pathways (e.g., CYP450 oxidation) .

Hypothesis : “this compound’s methyl groups hinder Phase I metabolism in hepatic microsomes.”

Methods : Use LC-HRMS to identify metabolites in vitro (human liver microsomes + NADPH) .

Ethics : Address biosafety for handling human-derived materials .

Q. Advanced: What strategies mitigate bias in this compound’s bioactivity data interpretation?

Answer:

- Blinding : Assign codes to samples to prevent analyst bias during data collection .

- Negative controls : Include solvent-only groups in bioassays .

- Transparency : Publish raw data (e.g., in supplementary files) and statistical scripts .

- Peer review : Pre-submission critique by collaborators to identify overinterpretation .

属性

IUPAC Name |

1,2-dimethyl-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-7-9-5-3-4-6-10(9)11(8,2)12/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBOPEPHSCCUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915372 | |

| Record name | 1,2-Dimethyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94689-31-3 | |

| Record name | 1,2-Dimethyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylindanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。